molecular formula C11H23NO B14347909 N,N-Diethyl-2,3,3-trimethylbutanamide CAS No. 90313-91-0

N,N-Diethyl-2,3,3-trimethylbutanamide

Cat. No.: B14347909
CAS No.: 90313-91-0
M. Wt: 185.31 g/mol
InChI Key: OSIGXKZBHGYLRK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3,3-trimethylbutanamide is an organic compound with the molecular formula C11H23NO It is a derivative of butanamide and is characterized by the presence of diethyl and trimethyl groups attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,3,3-trimethylbutanamide typically involves the reaction of N,N-diethylacetamide with 2,3,3-trimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

N,N-Diethylacetamide+2,3,3-Trimethylbutanoyl chlorideThis compound+HCl\text{N,N-Diethylacetamide} + \text{2,3,3-Trimethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} N,N-Diethylacetamide+2,3,3-Trimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,3,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N,N-Diethyl-2,3,3-trimethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylacetamide
  • N,N-Dimethyl-2,3,3-trimethylbutanamide
  • N,N-Diethyl-3-methylbutanamide

Uniqueness

N,N-Diethyl-2,3,3-trimethylbutanamide is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both diethyl and trimethyl groups enhances its stability and makes it a valuable compound in various applications.

Properties

CAS No.

90313-91-0

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N,N-diethyl-2,3,3-trimethylbutanamide

InChI

InChI=1S/C11H23NO/c1-7-12(8-2)10(13)9(3)11(4,5)6/h9H,7-8H2,1-6H3

InChI Key

OSIGXKZBHGYLRK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)C(C)(C)C

Origin of Product

United States

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